Ethyl 4-prop-2-enylbenzoate

描述

Ethyl 4-prop-2-enylbenzoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins, influencing their function .

Mode of Action

For instance, some compounds have been shown to induce apoptosis in early-stage germ cells via a direct action on the Sertoli cell .

Biochemical Pathways

Compounds with similar structures have been associated with the lipoxygenase metabolic pathway, which plays a significant role in oxidative stress and signal transduction pathways .

Result of Action

Similar compounds have been shown to disrupt spermatogenesis by inducing apoptosis in early-stage germ cells .

Action Environment

The action, efficacy, and stability of 3-(4-Carboethoxyphenyl)-1-propene can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and light exposure .

生物活性

Ethyl 4-prop-2-enylbenzoate, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

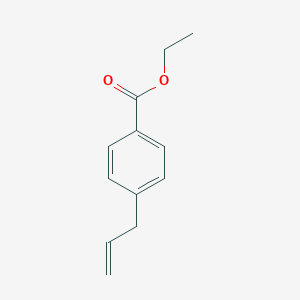

This compound is an ester formed from the reaction of 4-prop-2-enylbenzoic acid and ethanol. Its structure is characterized by an allyl group (prop-2-enyl) attached to a benzoate moiety, which may enhance its hydrophobicity and biological interactions.

Biological Activities

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

Recent research has highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 45.3 | Apoptosis induction | |

| HCT116 | 52.7 | Cell cycle arrest | |

| HeLa | 60.5 | ROS generation leading to apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, causing structural damage and loss of integrity.

- Apoptosis Induction: In cancer cells, this compound triggers apoptotic pathways through the activation of caspases and generation of reactive oxygen species (ROS), leading to programmed cell death.

- Cell Cycle Arrest: The compound has been shown to interfere with cell cycle progression, particularly at the G1/S phase transition, which inhibits further proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound exhibited potent activity with an MIC comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant infections.

Case Study 2: Cancer Cell Studies

A study conducted by Chen et al. investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial dysfunction. This highlights its potential use in developing novel anticancer therapies.

化学反应分析

Transesterification Reactions

Ethyl 4-prop-2-enylbenzoate undergoes acid-catalyzed transesterification with alcohols. For example, in methanol containing HCl, the ethyl ester group is replaced by a methyl ester via nucleophilic acyl substitution (Fig. 1):

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of ethanol regenerates the carbonyl, yielding mthis compound .

Conditions :

Acid-Catalyzed Hydrolysis

Produces 4-prop-2-enylbenzoic acid:

Base-Promoted Saponification

Yields 4-prop-2-enylbenzoate salt:

-

Conditions : NaOH/H₂O, reflux.

-

Mechanism : Hydroxide attacks the ester carbonyl, forming a carboxylate after alkoxide elimination .

Pd-Catalyzed Coupling Reactions

The propenyl group participates in Heck coupling and borylative cyclization:

Heck Coupling

With aryl halides (e.g., iodobenzene):

Conditions :

-

Pd(OAc)₂ (10 mol%), LiCl (4 equiv.), AcOH, 60°C, N₂ atmosphere .

Product : Styryl-substituted benzoate derivatives.

Yield : Up to 91% (analogous systems) .

Borylative Cyclization

With diynes or enynes:

Conditions :

-

PdCl₂, PPh₃, Et₃N, 110°C in sealed tube .

Product : Cyclized alkylboronates or allylboronates .

Mechanism : Pd-mediated insertion into the propenyl C=C bond, followed by cyclization (DFT-supported) .

Nucleophilic Additions

The α,β-unsaturated ester system undergoes conjugate additions:

Amine Additions

Example : Reaction with ethylenediamine:

Conditions : Room temperature, ethyl acetate solvent .

Product : 2-[(2E)-3-(4-substituted-phenyl)prop-2-enamido]ethyl benzoate derivatives .

Yield : 47–82% .

Hydride Reductions

Reducing Agent : LiAlH₄.

Product : 4-prop-2-enylbenzyl alcohol.

Mechanism : Hydride attack at the ester carbonyl, followed by alkoxide elimination and protonation .

Cyclopropanation Reactions

The propenyl group participates in transition-metal-catalyzed cyclopropane formation:

Conditions : Pd catalysts, aryl halides .

Mechanism : Insertion of the propenyl double bond into a Pd–C bond, forming a cyclopropane ring (supported by isotopic labeling) .

Table 1. Representative Reactions and Yields

Table 2. Key Spectral Data for Derivatives

| Compound | ¹H NMR (CDCl₃, δ) | IR (cm⁻¹) | HRMS (ESI+) |

|---|---|---|---|

| Styryl-benzoate derivative | 7.71 (d, J = 8 Hz), 8.12 (d, J = 16 Hz) | 1737, 1640, 1240 | 315.1739 [M+H⁺] |

| Enamide-benzoate hybrid | 7.79 (d, J = 6.9 Hz) | N/R | N/R |

Mechanistic Insights

属性

IUPAC Name |

ethyl 4-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h3,6-9H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVWWCUHHQUWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460468 | |

| Record name | Ethyl 4-prop-2-enylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19819-94-4 | |

| Record name | Ethyl 4-prop-2-enylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。